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Compound of Interest

5-Bromo-3-fluorobenzene-1,2-
Compound Name:
diamine

cat. No.: B1271538

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 5-Bromo-3-fluorobenzene-1,2-diamine, a
halogenated phenylenediamine derivative. It covers the compound's nomenclature,
physicochemical properties, a representative synthesis protocol, and its applications,
particularly as a building block in medicinal chemistry and materials science.

IUPAC Nomenclature

The formal and correct International Union of Pure and Applied Chemistry (IUPAC) name for
the compound is 5-Bromo-3-fluorobenzene-1,2-diamine.

The naming follows standard IUPAC rules for substituted benzene rings:

o Parent Structure: The benzene ring with two amine groups (-NH:) is identified as benzene-
1,2-diamine (formerly o-phenylenediamine). The amine groups are assigned the highest
priority for numbering.

e Numbering: The carbon atoms attached to the amine groups are designated as locants 1
and 2. The ring is then numbered to assign the lowest possible locants to the remaining
substituents. Numbering from the amine at C2 towards the fluorine atom gives the
substituents the locants 3 (fluoro) and 5 (bromo). This set of locants {3, 5} is lower than the
alternative {4, 6}.
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o Alphabetical Order: The substituents are prefixed to the parent name in alphabetical order:
"Bromo" before "fluoro”.

This results in the unambiguous name: 5-Bromo-3-fluorobenzene-1,2-diamine.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and
material design. Key quantitative data are summarized below.

Property Value Reference
CAS Number 517920-69-3 [11[2]
Molecular Formula CeHeBrFN2 [11[3]
Molecular Weight 205.03 g/mol [1]
Appearance Solid [3]

Purity Typically 298% [1]

Synthesis Pathway and Experimental Protocol

5-Bromo-3-fluorobenzene-1,2-diamine is typically synthesized from a substituted nitroaniline
precursor. A common synthetic route involves the reduction of a nitro group to an amine.

The logical flow for a representative synthesis is outlined below. This process starts with a
commercially available precursor, 4-bromo-2-fluoro-6-nitroaniline, and proceeds via a standard
reduction reaction.
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A representative synthesis workflow for 5-Bromo-3-fluorobenzene-1,2-diamine.

This protocol is a representative example for the synthesis of substituted benzene-1,2-
diamines via nitro group reduction.

Materials:
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4-Bromo-2-fluoro-6-nitroaniline (1 equivalent)

Stannous chloride dihydrate (SnCl2:2H20) (3-4 equivalents)

Ethanol (or a similar solvent like ethyl acetate)

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)

Celite

Procedure:

Reaction Setup: A suspension of 4-bromo-2-fluoro-6-nitroaniline in ethanol is prepared in a
round-bottom flask equipped with a reflux condenser.

Addition of Reducing Agent: Stannous chloride dihydrate is added to the suspension.

Reaction: The reaction mixture is heated to reflux and maintained for several hours (e.g., 14
hours), with reaction progress monitored by a suitable technique like Thin Layer
Chromatography (TLC).[4]

Cooling and Concentration: After the reaction is complete, the mixture is cooled to room
temperature, and the solvent is removed under reduced pressure (in vacuum).[4]

Workup: The residue is diluted with ethyl acetate.[4] The mixture is then carefully neutralized
and basified by partitioning with a saturated aqueous sodium bicarbonate solution. This step
guenches the reaction and precipitates tin salts.

Filtration: The resulting slurry is filtered through a pad of Celite to remove the inorganic
solids. The filter cake is washed with additional portions of ethyl acetate to recover all the
product.[4]

Extraction and Drying: The organic filtrate is separated from the aqueous layer. The organic
layer is washed sequentially with water and brine, then dried over anhydrous magnesium
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sulfate, filtered, and concentrated in vacuum to yield the crude product.[4]

 Purification: If necessary, the crude 5-bromo-3-methylbenzene-1,2-diamine can be further
purified by column chromatography or recrystallization.

Applications in Research and Development

As a substituted o-phenylenediamine, this compound is a valuable building block for the
synthesis of various heterocyclic systems. The ortho-diamine functionality is a key precursor for
forming five and six-membered rings.

o Heterocycle Synthesis: It can be used to synthesize substituted benzimidazoles,
quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry.

» Protein Degrader Building Blocks: The compound is classified within the family of protein
degrader building blocks, suggesting its utility in the development of PROTACSs (Proteolysis
Targeting Chimeras) and other targeted protein degradation technologies.[1]

o Ligand Development: The diamine moiety can act as a bidentate ligand for coordinating with
metal ions, making it useful in the synthesis of organometallic complexes.[5] These
complexes can have applications in catalysis or as functional materials.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Overview of 5-Bromo-3-fluorobenzene-1,2-
diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271538#5-bromo-3-fluorobenzene-1-2-diamine-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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